molecular formula C11H22N2S B3853034 4-(1-ethyl-4-piperidinyl)thiomorpholine

4-(1-ethyl-4-piperidinyl)thiomorpholine

Cat. No.: B3853034
M. Wt: 214.37 g/mol
InChI Key: JPBNMRGGQDXBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-4-piperidinyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and a nitrogen-bound 1-ethyl-4-piperidinyl substituent. Thiomorpholine analogs are widely employed in medicinal chemistry due to their enhanced lipophilicity compared to morpholine counterparts, attributed to the sulfur atom, which also serves as a metabolically labile site for oxidation to sulfoxides or sulfones .

Properties

IUPAC Name

4-(1-ethylpiperidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBNMRGGQDXBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Structural Differences :

  • Lipophilicity : Thiomorpholine derivatives exhibit higher logP values than morpholine analogs due to sulfur’s lower electronegativity compared to oxygen. This property enhances membrane permeability, critical for central nervous system (CNS)-targeting drugs .
  • Metabolic Stability: The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides (e.g., 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1-oxide) or sulfones (e.g., 4-(4-hydroxybutyl)thiomorpholine 1,1-dioxide), which are more polar and may alter pharmacokinetic profiles .
  • Crystal Packing : In 4-(4-nitrophenyl)thiomorpholine, the sulfur atom facilitates weak C–H···O hydrogen bonds, leading to centrosymmetric dimers and face-to-face aromatic stacking. In contrast, morpholine analogs adopt different conformations (equatorial vs. axial substituent positioning) due to weaker intermolecular interactions .

Table 1: Physicochemical Properties of Thiomorpholine vs. Morpholine Analogs

Property Thiomorpholine Derivatives Morpholine Derivatives Reference
LogP (Calculated) Higher (~2.0–3.5) Lower (~1.0–2.5)
Metabolic Oxidation Sulfoxide/Sulfone formation No oxidation pathway
Crystal Packing Motifs C–H···O bonds, aromatic stacking Weaker van der Waals interactions

Substituent Effects on Thiomorpholine Derivatives

Electron-Withdrawing Groups (EWGs) :

  • Nitro Substituents : 4-(4-Nitrophenyl)thiomorpholine demonstrates enhanced reactivity in nucleophilic substitution reactions due to the electron-deficient aromatic ring. The nitro group also stabilizes the chair conformation of the thiomorpholine ring in the solid state .

Piperidinyl/Piperazinyl Substituents :

  • 4-(1-Ethyl-4-piperidinyl)thiomorpholine: The ethyl-piperidinyl group introduces steric bulk and basicity, which may improve target engagement in receptors or enzymes. Similar compounds, such as 5-(4-thiomorpholino-1-piperidyl)pyridin-2-amine, exhibit applications in antimycobacterial agents .
  • Sulfonyl Groups : 4-(Piperidin-1-yl)-1λ⁶-thiomorpholine-1,1-dione (a sulfone derivative) exhibits increased polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Conformational Analysis and Solid-State Behavior

  • Chair Conformation : Thiomorpholine derivatives predominantly adopt chair conformations in the solid state. For example, 4-(4-nitrophenyl)thiomorpholine exhibits a quasi-axial nitro group due to intermolecular C–H···O bonds, whereas morpholine analogs favor equatorial positioning .
  • DFT vs. Experimental Structures : Density functional theory (DFT) calculations for 4-(4-nitrophenyl)thiomorpholine reveal that the nitro group prefers an equatorial position in isolation, highlighting the impact of crystal packing on molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ethyl-4-piperidinyl)thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-4-piperidinyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.